Cas no 1769-22-8 (3-(4-fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one)

3-(4-fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one structure
1769-22-8 structure
Product name:3-(4-fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one
CAS No:1769-22-8
MF:C16H13N2OF
MW:268.28562
CID:1369436
PubChem ID:63360

3-(4-fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one
    • 3-(4-fluoro-2-methylphenyl)-2-methylquinazolin-4-one
    • 2-Methyl-3-(4'-fluor-2'-methylphenyl)chinazolinone-(4)
    • B 229
    • 4(3H)-Quinazolinone, 3-(4-fluoro-2-methylphenyl)-2-methyl-
    • DTXSID50170207
    • 2-Methyl-3-(4-fluoro-2-methylphenyl)-4(3H)-quinazolinone
    • 2-Methyl-3-(4'-fluor-2'-methylphenyl)chinazolinone-(4) [German]
    • BRN 0806905
    • 1769-22-8
    • Inchi: InChI=1S/C16H13FN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3
    • InChI Key: WUXNDHWNXXCIQL-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)F)N2C(=NC3=CC=CC=C3C2=O)C

Computed Properties

  • Exact Mass: 268.10129
  • Monoisotopic Mass: 268.101191
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 32.7

Experimental Properties

  • Density: 1.22
  • Boiling Point: 421.5°C at 760 mmHg
  • Flash Point: 208.7°C
  • Refractive Index: 1.612
  • PSA: 32.67

3-(4-fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one Related Literature

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